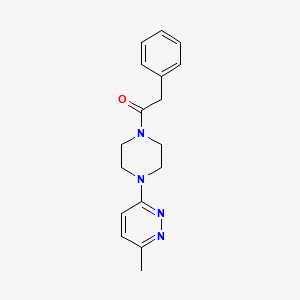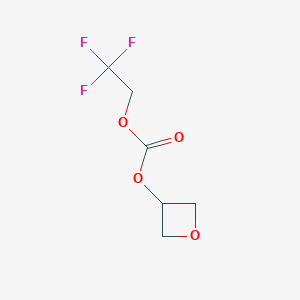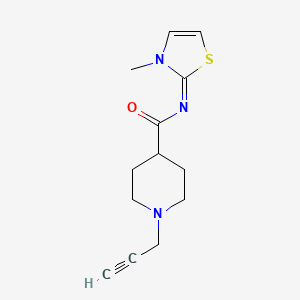
1-(Azetidin-3-yl)-4-ethylpiperazine trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(Azetidin-3-yl)-4-methylpiperazine trihydrochloride” is a chemical compound with the CAS Number: 1803590-57-9. It has a molecular weight of 264.63 .
Synthesis Analysis
While specific synthesis methods for “1-(Azetidin-3-yl)-4-ethylpiperazine trihydrochloride” are not available, a related compound was synthesized through a DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .Molecular Structure Analysis
The InChI code for “1-(Azetidin-3-yl)-4-methylpiperazine trihydrochloride” is 1S/C8H17N3.3ClH/c1-10-2-4-11(5-3-10)8-6-9-7-8;;;/h8-9H,2-7H2,1H3;3*1H .Physical and Chemical Properties Analysis
“1-(Azetidin-3-yl)-4-methylpiperazine trihydrochloride” is a powder with a melting point of 180-185°C .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Azetidine compounds, including those related to "1-(Azetidin-3-yl)-4-ethylpiperazine trihydrochloride," have been extensively studied for their synthetic applications and chemical properties. For example, the asymmetrical synthesis of L-694,458, a human leukocyte elastase inhibitor, involves key intermediates such as azetidine derivatives, demonstrating the importance of azetidine in the synthesis of biologically active compounds (Cvetovich et al., 1996). Moreover, azetidine and its derivatives are crucial in the synthesis of β-lactam antibiotics, highlighting their role in developing therapeutic agents (Cainelli et al., 1998).
Biological Activities
Azetidine derivatives have shown significant biological activities, including antibacterial, antifungal, and anticancer properties. For instance, novel Schiff base and azetidinone derivatives have been synthesized and exhibited notable antibacterial activity (Vashi & Naik, 2004). In another study, azetidinone pharmacophores were explored for their anti-proliferative properties and mechanism of apoptosis induction in human cervical cancer cells, demonstrating the potential of azetidine derivatives in cancer therapy (Khanam et al., 2018).
Environmental Applications
The interactions of azetidine compounds with environmental factors have also been studied. For example, the ecological risk assessment of atrazine, a triazine herbicide structurally related to azetidine derivatives, in North American surface waters, was conducted to understand its environmental impact (Solomon et al., 1996).
Safety and Hazards
Propriétés
IUPAC Name |
1-(azetidin-3-yl)-4-ethylpiperazine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3.3ClH/c1-2-11-3-5-12(6-4-11)9-7-10-8-9;;;/h9-10H,2-8H2,1H3;3*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZFGTAZXCGIBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2CNC2.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-ACETAMIDOPHENYL)-2-({1-[(4-METHOXYPHENYL)METHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE](/img/structure/B2684252.png)
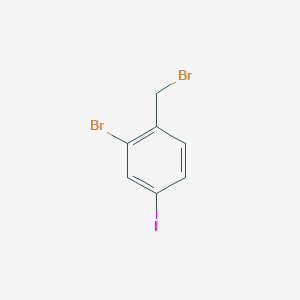

![Methyl 4-((5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2684257.png)

![methyl 4-{[(4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2684259.png)
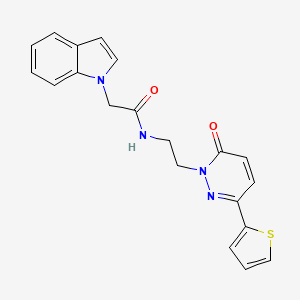

![4-[[2-(carboxymethylsulfonyl)acetyl]amino]benzoic Acid](/img/structure/B2684263.png)
